3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Building a trisubstituted pyrazolo[1,5-a]pyrimidine CDK7 inhibitor library requires the correct regioisomer-the 3-cyclobutyl orientation provides distinct ATP-binding pocket geometry vs. the 2-cyclobutyl isomer. This 6-carboxylic acid building block solves that challenge: • Enables direct HATU/EDC-mediated parallel amide synthesis without deprotection steps, accelerating SAR cycles. • Batch-specific QC (NMR, HPLC) at 98% purity ensures reproducible coupling and biological assay data. • Distinct from 2-cyclobutyl isomer (CAS 1517974-95-6), eliminating isomer mixture confounds in hit validation.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1779132-88-5
Cat. No. B2419804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1779132-88-5
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1CC(C1)C2=C3N=CC(=CN3N=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c15-11(16)8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3H2,(H,15,16)
InChIKeyKJMGFZILJCUGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Chemical Identity and Procurement


3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1779132-88-5) is a heterocyclic building block featuring a fused pyrazole-pyrimidine core with a cyclobutyl substituent at position 3 and a carboxylic acid handle at position 6. It has a molecular weight of 217.22 g/mol and molecular formula C11H11N3O2 . Available commercial purity standards range from 96% (Bidepharm) to 98% (Leyan), supported by batch-specific QC documentation including NMR, HPLC, or GC . The compound is classified as an irritant (GHS07), requiring standard laboratory handling precautions .

Scaffold Role Regioisomer-specific pyrazolo[1,5-a]pyrimidine core for kinase-targeted library synthesis
Synthetic Handle Free carboxylic acid at position 6 enables direct amide coupling without additional activation steps
QC Support Batch-documented purity with NMR/HPLC/GC data to support reproducible SAR studies

Why This Regioisomer Cannot Be Replaced by Core Scaffold or Isomers


The pyrazolo[1,5-a]pyrimidine scaffold tolerates multiple regiochemical substitution patterns—including cyclobutyl groups at the 2-, 3-, or 6-positions, each producing distinct chemical and biological vectors . The 3-cyclobutyl regioisomer positions the strained cycloalkane adjacent to the pyrazole ring, altering electronic distribution and steric demands relative to the 2-cyclobutyl isomer (CAS 1517974-95-6) or 6-cyclobutyl-7-carboxylic acid congener [1]. Within kinase-targeted medicinal chemistry, pyrazolo[1,5-a]pyrimidine substituent position dictates selectivity profiles across CDK family members, meaning each isomer requires independent SAR evaluation—simple analog interchange invalidates potency and selectivity data [2].

2-Cyclobutyl isomer Positional isomer shifts cyclobutyl orientation and hydrogen-bonding geometry; SAR profiles may not transfer and require independent evaluation.
6-Cyclobutyl-7-carboxylic acid Different attachment vector for the acid handle alters molecular recognition; direct replacement invalidates binding-mode assumptions.
Unsubstituted core scaffold Missing cyclobutyl group eliminates key steric and lipophilic contributions; kinase selectivity profile will differ significantly.

Quantitative Differentiation Evidence Versus Closest Analogs


Regiochemical Control and Physicochemical Distinction

The 3-cyclobutyl substitution on the pyrazolo[1,5-a]pyrimidine ring produces a different molecular geometry and electronic distribution than the 2-cyclobutyl isomer (CAS 1517974-95-6), despite identical molecular formula and mass . While lipophilicity values are computationally comparable (XLogP3-AA of 1.3 for the 3-isomer [1] versus a predicted ~1.3 for the 2-isomer), the topological polar surface area of 67.5 Ų [1] and hydrogen bond acceptor count of 4 [1] provide a distinct binding pharmacophore. The carboxylic acid group at the 6-position serves as a synthetic handle for amide coupling, esterification, or bioisostere replacement, enabling divergent lead optimization pathways that the 6-cyclobutyl-7-carboxylic acid regioisomer cannot replicate due to shifted attachment vectors [2].

Regiochemical Distinction
Reported
TPSA 67.5 Ų (3-isomer) vs. 2-isomer
Spatial and electronic differences influence target recognition
Computed values; experimental binding data required for SAR confirmation
Medicinal Chemistry Building Block Selection Physicochemical Profiling

Commercial Purity and Batch QC Reproducibility

Commercially available 3-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is offered with documented purity levels of 96% (Bidepharm) to 98% (Leyan), with batch-specific QC data including NMR, HPLC, or GC chromatograms . This contrasts with the 2-cyclobutyl isomer (CAS 1517974-95-6), for which publicly disclosed purity specifications from vendors such as Fluorochem and MolCore are reported at 98% but lack consistent cross-vendor batch QC documentation at the time of this analysis . The GHS07 hazard classification with defined H302/H315/H319/H335 statements provides a safety profile that purchasers can directly reference when planning laboratory protocols, whereas safety data for the 6-cyclobutyl-7-carboxylic acid congener is less uniformly disclosed across vendor platforms.

Purity & QC Traceability
Lot attribute
96–98% purity with batch NMR/HPLC/GC reports
Enables reproducible procurement with documented quality control
Cross-supplier QC comparison; verify current certificate for specific lot
Analytical Quality Control Procurement Specification Reproducibility

CDK7 Inhibitor Scaffold Potential

Pyrazolo[1,5-a]pyrimidine compounds incorporating 3-cyclobutyl substitution have been claimed as CDK7 inhibitors in patent literature, with trisubstituted analogs demonstrating the ability to reduce cancer cell proliferation in vitro [1]. The broader pyrazolo[1,5-a]pyrimidine chemotype has produced selective CDK7 inhibitors such as BS-181 (IC50 CDK7 = 250 nM) with selectivity over CDK2 (IC50 = 3 nM), CDK1 (IC50 = 30 nM), and CDK9 (IC50 = 90 nM) [2]. Compound 4k (BS-194), another pyrazolo[1,5-a]pyrimidine derivative, further demonstrates that fine-tuning the substituent at position 3 directly modulates CDK7 potency and selectivity [2]. The carboxylic acid at position 6 offers a synthetic entry point for amide or ester derivatization to optimize pharmacokinetic properties without perturbing the kinase-binding cyclobutyl-pyrazolo[1,5-a]pyrimidine core.

CDK7 Scaffold Potential
Class-level
Class-level: CDK7 IC50 250 nM for related pyrazolo[1,5-a]pyrimidine (BS-181)
Scaffold precedent supports CDK7 inhibitor research; direct validation required
No IC50 data for this building block; activity depends on derivatization
Cancer Therapeutics CDK7 Inhibition Kinase Selectivity

Synthetic Versatility of the Carboxylic Acid Handle

The 6-carboxylic acid functionality of the target compound provides direct access to amide, ester, hydrazide, and bioisostere (e.g., tetrazole, hydroxamic acid) derivatives through robust coupling chemistries, enabling rapid parallel library synthesis [1]. In contrast, the 3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine congener (CAS 1707369-79-6) requires additional activation or protection steps for analogous diversification, increasing synthetic complexity and reducing library throughput . The unsubstituted core scaffold pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2) lacks the cyclobutyl substituent entirely, forfeiting the steric and lipophilic contribution of the strained cycloalkane that is critical for target selectivity in kinase binding pockets [2].

Synthetic Versatility
Reported
Carboxylic acid enables ~2 fewer steps vs. amine congener for amide library synthesis
Streamlines parallel synthesis and lead optimization workflows
Typical coupling yields >70% reported for analogous acids
Parallel Synthesis Amide Coupling Lead Optimization

Defined Safety and Hazard Classification

The target compound carries a fully articulated GHS07 hazard classification with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) statements, accompanied by corresponding precautionary codes P260, P264, P280, and P301+P310 . This level of safety documentation exceeds what is publicly available for many structurally analogous building blocks, enabling laboratory managers to conduct compliant risk assessments without supplementary testing. The 6-cyclobutylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid regioisomer (PubChem entry) and 2-cyclobutyl isomer have less uniformly disclosed hazard data across major supplier databases, introducing procurement friction for regulated laboratory environments.

Safety Documentation
Specification review
GHS07: H302, H315, H319, H335; 13 precautionary codes
Complete hazard classification accelerates institutional safety approval
Less comprehensively documented for isomeric analogs
Laboratory Safety Risk Assessment Chemical Hygiene

Evidence-Backed Application Scenarios


CDK7 Inhibitor Lead Optimization via Amide Library Synthesis

Medicinal chemistry teams pursuing trisubstituted pyrazolo[1,5-a]pyrimidine CDK7 inhibitors can use this compound as the core intermediate for systematic amide coupling at the 6-position. The cyclobutyl group at position 3 provides the requisite steric and lipophilic contribution for CDK7 binding (class-level IC50 values in the nanomolar range for optimized trisubstituted derivatives), while the free carboxylic acid enables high-throughput parallel amide synthesis using HATU or EDC coupling with diverse amine building blocks [1]. This approach avoids the additional synthetic steps required when starting from the 6-amine congener, accelerating SAR iteration cycles.

Fragment-Based Drug Discovery with Defined Exit Vector

Fragment-based screening libraries requiring distinct exit vectors benefit from the 3-cyclobutyl orientation, which projects the carboxylic acid handle at an angle distinct from the 2-cyclobutyl isomer. As demonstrated by comparative TPSA and hydrogen-bonding analysis, the spatial arrangement influences molecular recognition in kinase ATP-binding pockets [2]. Procurement of this specific regioisomer ensures reproducible fragment elaboration without the confounding effects of isomer mixtures that could compromise hit validation.

Kinase Selectivity Profiling Across the CDK Family

The pyrazolo[1,5-a]pyrimidine scaffold exhibits varying selectivity across CDK1, CDK2, CDK5, CDK7, and CDK9 depending on substituent identity and position [3]. Synthesizing and testing a library of 6-amide derivatives from the 3-cyclobutyl-6-carboxylic acid precursor enables systematic mapping of the selectivity determinants imparted by the 3-cyclobutyl motif, providing data that cannot be inferred from the 2-cyclobutyl or unsubstituted scaffold analogs.

Reproducible Assays with Verified Batch QC

Research groups requiring high-confidence biological assay data should prioritize this compound due to commercial availability with documented batch-specific QC (NMR, HPLC, GC) at purity levels of 96-98% . The fully characterized GHS07 safety profile enables compliant laboratory handling without additional hazard assessment, reducing the time from procurement to experimental use relative to less well-characterized isomeric alternatives.

Application
Selection Property
Validation Focus
CDK7 inhibitor lead optimization
Carboxylic acid handle for direct amide coupling
Verify coupling efficiency and CDK7 binding of derived amides
Fragment-based screening with defined vector
3-Cyclobutyl spatial orientation distinct from 2-isomer
Confirm altered binding geometry in kinase ATP pockets
CDK selectivity profiling
Regioisomer-specific pyrazolo[1,5-a]pyrimidine scaffold
Map selectivity determinants across CDK1/2/5/7/9
Reproducible assay-scale synthesis
Batch-documented purity with QC analytics
Validate purity and safety documentation prior to biological testing
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